molecular formula C9H13NO2S2 B184101 1-(Thiophen-2-ylsulfonyl)piperidine CAS No. 53442-04-9

1-(Thiophen-2-ylsulfonyl)piperidine

Cat. No.: B184101
CAS No.: 53442-04-9
M. Wt: 231.3 g/mol
InChI Key: FUKURDMUOQFWNI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)piperidine is a synthetic piperidine derivative characterized by a thiophene sulfonyl group attached to the piperidine nitrogen. The sulfonyl group enhances its stability and modulates electronic properties, making it suitable for applications in drug discovery, particularly in targeting receptors like sigma (σ) or phencyclidine (PCP) receptors .

Properties

CAS No.

53442-04-9

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-5-4-8-13-9)10-6-2-1-3-7-10/h4-5,8H,1-3,6-7H2

InChI Key

FUKURDMUOQFWNI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidine Derivatives

  • Structural Differences : Unlike 1-(Thiophen-2-ylsulfonyl)piperidine, these compounds feature a hydrophobic 3-phenylbutyl substituent.
  • Pharmacological Relevance : In docking studies, 1-(3-phenylbutyl)piperidine derivatives showed variable binding orientations in the σ1 receptor (S1R) cavity. Compounds with larger hydrophobic groups at position 4 exhibited higher RMSD values (>4 Å), suggesting adaptability to hydrophobic pockets near helices α4 and α5 .
  • Key Insight : The sulfonyl group in this compound likely reduces hydrophobic interactions compared to phenylbutyl substituents but may enhance hydrogen bonding or polar interactions.

Phencyclidine (PCP) and TCP

  • PCP (1-(1-Phenylcyclohexyl)piperidine): A hallucinogen targeting NMDA receptors. Its piperidine core is modified with a phenylcyclohexyl group .
  • TCP (1-(1-(2-Thienyl)cyclohexyl)piperidine) : A thiophene analog of PCP, TCP exhibits stronger CNS effects due to improved receptor affinity .
  • Comparison : While both TCP and this compound contain thiophene, TCP’s cyclohexyl group confers psychoactive properties, whereas the sulfonyl group in the latter may reduce CNS penetration and toxicity .

Sulfonyl-Containing Piperidine Derivatives

  • 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid: Differs by a carboxylic acid group at position 2.
  • 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine : Features an isothiocyanate group, enabling covalent binding to proteins. This property is absent in this compound, limiting its use in probe-based studies .

Receptor Binding Profiles

  • σ1 Receptor Affinity: Piperidine derivatives like (+)-[3H]-3-PPP show high σ1 receptor binding. This compound’s sulfonyl group may mimic haloperidol’s interactions, a known σ1 antagonist, but experimental data are needed .
  • PCP Receptor Activity: Unlike TCP, which binds PCP receptors with low nanomolar affinity, this compound’s sulfonyl group likely redirects binding to non-CNS targets .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Substituent Receptor Target Notable Property Reference
This compound Thiophene sulfonyl σ1 (hypothesized) High polarity, low CNS toxicity
TCP Thienyl-cyclohexyl PCP/NMDA Intense CNS effects
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl σ1 Hydrophobic cavity adaptation
PCP Phenylcyclohexyl NMDA Hallucinogenic

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